molecular formula C10H9IN2O2 B13664002 Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate

Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate

Cat. No.: B13664002
M. Wt: 316.09 g/mol
InChI Key: YDPQEHWKHHIMAJ-UHFFFAOYSA-N
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Description

Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position and a methyl ester group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 2-methylindazole with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 6th position. The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets of indazole derivatives.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate
  • Methyl 6-chloro-2-methyl-2H-indazole-3-carboxylate
  • Methyl 6-fluoro-2-methyl-2H-indazole-3-carboxylate

Uniqueness

Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

methyl 6-iodo-2-methylindazole-3-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-13-9(10(14)15-2)7-4-3-6(11)5-8(7)12-13/h3-5H,1-2H3

InChI Key

YDPQEHWKHHIMAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)I)C(=O)OC

Origin of Product

United States

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